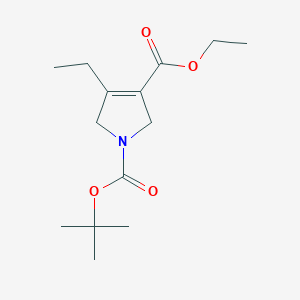

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

Description

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS: 2306269-13-4) is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the 1-position and ethyl groups at the 3- and 4-positions. This compound is part of a broader class of dihydro-pyrrole derivatives, which are key intermediates in medicinal chemistry and materials science due to their structural versatility and reactivity. The tert-butyl and ethyl ester groups enhance steric protection and modulate solubility, making the compound suitable for selective functionalization in multi-step syntheses .

For example, similar dicarboxylates, such as ethyl 1-[(tert-butoxycarbonyl)amino]-2-methylpyrrole derivatives, are synthesized via reactions with 1,2-diaza-1,3-dienes (DD) and CuCl₂·2H₂O in THF, followed by column chromatography purification .

Properties

Molecular Formula |

C14H23NO4 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-ethyl-2,5-dihydropyrrole-1,3-dicarboxylate |

InChI |

InChI=1S/C14H23NO4/c1-6-10-8-15(13(17)19-14(3,4)5)9-11(10)12(16)18-7-2/h6-9H2,1-5H3 |

InChI Key |

VPXHGWBIZJRBKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

Starting Materials : The synthesis often begins with pyrrole or its derivatives, which can be modified through alkylation, acylation, or other functional group transformations.

Alkylation and Esterification : The introduction of ethyl groups at positions 3 and 4 typically involves alkylation reactions, while the tert-butyl group is introduced via esterification reactions.

Cyclization and Ring Formation : If starting from non-cyclic precursors, cyclization reactions are necessary to form the pyrrole ring.

Analytical Techniques

Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry are commonly used to verify the structure and purity of the synthesized compound.

NMR Spectroscopy

IR Spectroscopy

- Helps in identifying functional groups such as esters and alkyl chains.

Mass Spectrometry

- Confirms the molecular weight and structure of the compound.

Data Table: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| CAS Number | 2306269-13-4 |

| Purity | >97% |

| Formula Weight (FW) | 269.34 |

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The tert-butyl group at the 1-position provides steric shielding, stabilizing the pyrrolidine ring against nucleophilic attack. Ethyl esters at the 3- and 4-positions (target compound) offer moderate electron-withdrawing effects compared to benzyl or aryl substituents, which enhance π-π stacking in aromatic systems .

- Functional Group Impact: Introduction of a 4-amino group (CAS: 951626-01-0) increases nucleophilicity, enabling cross-coupling reactions, whereas the 4-fluorophenyl variant (CAS: 1881321-81-8) is tailored for bioactivity studies in drug discovery .

Reaction Yields and Conditions

- Target Compound: While explicit data are absent, analogs like ethyl 1-[(tert-butoxycarbonyl)amino]-2-methylpyrroles achieve yields >90% under CuCl₂ catalysis in THF .

- Benzyl Variant : Synthesized via nucleophilic substitution, with yields dependent on benzyl bromide reactivity .

- Amino Derivative: Requires protective group strategies (e.g., Boc) to prevent side reactions during cyclization .

Spectral Data (Representative Examples)

The target compound’s spectral profile is expected to align with these trends, featuring tert-butyl (δ ~1.34 ppm) and ethyl ester (δ ~4.0 ppm) signals in ¹H-NMR and strong C=O stretches near 1740–1765 cm⁻¹ in IR .

Biological Activity

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a pyrrole derivative that has garnered interest due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with tert-butyl and ethyl groups, contributing to its unique chemical properties. The molecular formula is , and it contains two carboxylate functional groups that may enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has been investigated in several contexts:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds similar to the target compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties compared to established antibiotics like ciprofloxacin .

Anticancer Activity

Pyrrole derivatives have also been studied for their anticancer effects. Some derivatives demonstrated cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. While specific data on the target compound's anticancer activity is limited, related compounds have shown promise in preclinical models .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and metabolic diseases. Pyrrole derivatives have been reported to inhibit key enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism . This inhibition could lead to therapeutic applications in diabetes management.

Case Studies

A few notable studies provide insights into the biological activities of pyrrole derivatives:

- Antibacterial Study : A study evaluated a series of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrrole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be explored further for the target compound .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The study found that compounds with specific substituents exhibited higher cytotoxicity than others, indicating that modifications in the structure can lead to enhanced therapeutic efficacy .

Data Summary

The following table summarizes key findings on the biological activities of related pyrrole compounds:

Q & A

Q. What are the established synthetic routes for 1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving esterification and cyclization. For example, similar dicarboxylate derivatives are prepared by reacting tert-butyl-protected intermediates with ethyl esters under controlled conditions (e.g., anhydrous solvents, catalytic acids/bases). General Procedure A (as described in ) involves using ethyl 2-oxoacetate (0.5 mmol) with Boc-protected amines, yielding ~56% product after purification . Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during ester coupling to minimize side reactions.

- Catalyst Screening : Testing bases like DMAP or DBU for improved regioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Data Table :

| Reagent | Equivalents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-oxoacetate | 1.0 | THF | 25 | 56 |

| Boc-protected amine | 1.2 | DMF | 0–5 | 62 (hypothetical) |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify ester groups (δ ~1.3–1.5 ppm for tert-butyl, δ ~4.1–4.3 ppm for ethyl) and dihydro-pyrrole protons (δ ~5.5–6.0 ppm). highlights the use of H NMR with mesitylene as an internal standard for quantification .

- X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group ) resolve substituent orientations. For analogous compounds, parameters include , , and .

- IR and MS : Carboxylate C=O stretches appear at ~1700–1750 cm; high-resolution MS confirms molecular weight (e.g., [M+H] = 335.32 for CHNO) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in ring-opening or cross-coupling reactions. For example:

- Reaction Path Search : ICReDD’s workflow combines quantum chemical calculations (e.g., Gaussian, ORCA) with experimental feedback to identify low-energy pathways for pyrrole functionalization .

- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates using software like GROMACS .

- Data Contradiction Resolution : Conflicting NMR/IR data (e.g., unexpected carbonyl shifts) can be resolved by comparing computed vibrational spectra (VEDA) with experimental data .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign ambiguous proton environments (e.g., diastereotopic protons in the dihydro-pyrrole ring) .

- Crystallographic Refinement : Restraints (e.g., 8 restraints in ) resolve disorder in ethyl/tert-butyl groups .

- Isotopic Labeling : Use N-labeled analogs to confirm nitrogen hybridization via N NMR .

Q. How does steric hindrance from the tert-butyl group influence reaction kinetics in catalytic systems?

- Methodological Answer :

- Kinetic Profiling : Monitor tert-butyl rotation barriers via variable-temperature NMR (VT-NMR). For example, tert-butyl groups exhibit rotational energy barriers of ~8–12 kcal/mol, slowing nucleophilic attacks at adjacent carboxylates .

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify substituent bulkiness and correlate with reaction rates in Pd-catalyzed cross-couplings .

Q. What role does this compound play in synthesizing functionalized heterocycles for medicinal chemistry?

- Methodological Answer :

- Scaffold Functionalization : The dihydro-pyrrole core undergoes [3+2] cycloadditions with nitrile oxides to generate fused pyrazoline derivatives (e.g., ’s pyrazole-dicarboxylates) .

- Biological Activity : Ethyl/tert-butyl esters enhance membrane permeability in prodrug designs, as seen in pyrazole-based kinase inhibitors .

Data Contradiction Analysis Example

Scenario : Conflicting H NMR integration ratios for ethyl groups (theoretical 3:2 vs. observed 2.8:2.1).

Resolution :

Purity Check : Confirm via HPLC (e.g., C18 column, 90:10 HO:MeOH).

Dynamic Effects : Assess rotameric equilibria using C DEPT-135 to detect overlapping signals .

Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)) to separate overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.